molecular formula C10H11FO B15256498 2-[(5-Fluoro-2-methylphenyl)methyl]oxirane

2-[(5-Fluoro-2-methylphenyl)methyl]oxirane

Cat. No.: B15256498
M. Wt: 166.19 g/mol
InChI Key: LNWRQTHPDHYQBS-UHFFFAOYSA-N
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Description

2-[(5-Fluoro-2-methylphenyl)methyl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its unique structure, which includes a fluorine atom and a methyl group attached to a benzene ring, making it a valuable intermediate in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Fluoro-2-methylphenyl)methyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 5-fluoro-2-methylbenzyl alcohol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Fluoro-2-methylphenyl)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-Fluoro-2-methylphenyl)methyl]oxirane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(5-Fluoro-2-methylphenyl)methyl]oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows it to interact with various molecular targets, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Fluoro-2-methylphenyl)methyl]oxirane
  • 2-[(5-Bromo-2-methylphenyl)methyl]oxirane
  • 2-[(5-Chloro-2-methylphenyl)methyl]oxirane

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its bromo and chloro counterparts. The fluorine atom also influences the compound’s interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

2-[(5-fluoro-2-methylphenyl)methyl]oxirane

InChI

InChI=1S/C10H11FO/c1-7-2-3-9(11)4-8(7)5-10-6-12-10/h2-4,10H,5-6H2,1H3

InChI Key

LNWRQTHPDHYQBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)CC2CO2

Origin of Product

United States

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